2-(cyclopentylsulfanyl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c18-11(8-20-9-4-1-2-5-9)17-14-16-10-6-3-7-15-13(19)12(10)21-14/h9H,1-8H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTODGWOKYDDMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=NC3=C(S2)C(=O)NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(cyclopentylsulfanyl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. This can be achieved through various synthetic routes, including the reaction of azepan-4-one with isopropyl azide via a (3+2) cycloaddition mechanism . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepine ring can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Its structure suggests potential use in developing drugs for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The azepine ring may also play a role in binding to biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key motifs with acetamide derivatives and heterocyclic systems documented in recent research. Below is a systematic comparison based on structural features, synthesis, and spectral data.
Acetamide Derivatives with Aromatic and Heterocyclic Substituents
Compound 13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide)
- Molecular Formula : C₁₆H₁₅N₅O₃S
- Molecular Weight : 357.38 g/mol
- Key Features: Sulfamoylphenyl group, hydrazinylidene linker, cyano substitution.
- Synthesis : 94% yield via diazonium coupling; mp 288°C .
- Spectral Data : IR peaks at 3325 cm⁻¹ (NH), 2214 cm⁻¹ (C≡N); ¹H-NMR signals for aromatic protons and exchangeable NH groups .
Compound 13b (2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide)
- Molecular Formula : C₁₆H₁₅N₅O₄S
- Molecular Weight : 373.38 g/mol
- Key Features : Methoxy substituent enhances electron density.
- Synthesis : 95% yield; mp 274°C .
- Spectral Data : IR peaks at 3336 cm⁻¹ (NH), 2212 cm⁻¹ (C≡N); ¹H-NMR confirms OCH₃ resonance .
Comparison Insight: The target compound lacks the hydrazinylidene and cyano groups but incorporates a thiazoloazepin core.
Heterocyclic Variations: Thiazoloazepin vs. Pyrido-Pyrimidinyl Systems
Enamine Ltd Compound (2-({6-Benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride)
- Molecular Formula : C₂₂H₂₁Cl₃N₄O₂
- Molecular Weight : 511.86 g/mol
- Key Features : Pyrido-pyrimidinyl core, dichlorophenyl acetamide, benzyl substitution.
- Data : Higher molecular weight and halogenated aromatic group suggest enhanced metabolic stability .
Comparison Insight: The thiazoloazepin system in the target compound is smaller (8-membered vs. The dichlorophenyl group in Enamine’s compound contrasts with the cyclopentylsulfanyl group, which may reduce steric hindrance.
Sulfanyl Group Modifications
Compound 4 (2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol)
- Key Features : Oxadiazole-thiol scaffold with indole substitution.
- Spectral Data : EIMS m/z 189 (base peak) confirms molecular ion; ¹H-NMR signals for indole protons .
Comparison Insight : The cyclopentylsulfanyl group in the target compound differs from the oxadiazole-thiol in Compound 4. Sulfanyl groups generally enhance lipophilicity, but the cyclopentyl moiety may improve membrane permeability compared to aromatic indole systems.
Research Implications and Gaps
- Synthesis : The target compound’s cyclopentylsulfanyl group may require specialized thiol-alkylation protocols, unlike the diazonium coupling used for 13a/b .
- Limitations: No direct biological data or crystallographic information (e.g., SHELX-refined structures ) are available for the target compound, highlighting the need for experimental validation.
Q & A
Basic Research Questions
Q. How can the structural integrity and purity of this compound be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Assign peaks for cyclopentylsulfanyl and thiazoloazepin moieties to verify regiochemistry.
- IR : Confirm carbonyl (C=O) and sulfanyl (S-C) bond vibrations.
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ = 254 nm.
- Data Contradictions : Discrepancies in NMR integration ratios may indicate residual solvents or byproducts, requiring column chromatography or recrystallization for purification .
Q. What are the recommended synthetic routes for this compound?
- Stepwise Approach :
Thiazoloazepin Core Synthesis : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
Acetamide Coupling : React 4-oxo-thiazoloazepin with 2-(cyclopentylsulfanyl)acetyl chloride in anhydrous DMF, using triethylamine as a base at 0–5°C .
- Critical Parameters : Control reaction temperature to prevent epimerization of the azepin ring.
Q. How can researchers assess its preliminary biological activity?
- In Vitro Screening :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Enzyme Inhibition : Measure IC₅₀ against kinases or proteases via fluorometric assays.
- Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate results .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for derivatives?
- Quantum Chemistry : Use density functional theory (DFT) to model transition states for sulfanyl-acetamide coupling.
- Reactor Design : Apply ICReDD’s reaction path search algorithms to predict optimal solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd/C vs. CuI) .
- Case Study : A 2024 study reduced synthesis time by 40% using in silico screening of leaving groups for nucleophilic substitution .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
- Hypothesis Testing :
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation.
- Solubility Limitations : Use logP calculations (experimental vs. predicted) to adjust formulations (e.g., PEG-based carriers).
- Example : A 2023 study found that in vivo toxicity correlated with CYP3A4-mediated metabolite generation, requiring structural tweaks to the cyclopentyl group .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., cyclopentyl → cyclohexyl) and compare bioactivity.
- SAR Table :
| Derivative | Substituent (R) | IC₅₀ (Kinase X) | LogP |
|---|---|---|---|
| A | Cyclopentyl | 12 nM | 3.2 |
| B | Cyclohexyl | 45 nM | 3.8 |
- Key Insight : Bulky R-groups reduce kinase binding but improve metabolic stability .
Q. How can molecular docking predict target engagement?
- Protocol :
Target Selection : Prioritize proteins with conserved ATP-binding pockets (e.g., EGFR, CDK2).
Docking Software : Use AutoDock Vina with AMBER force fields.
Validation : Compare docking scores with experimental IC₅₀ values.
- Outcome : A 2025 study identified a hydrogen bond between the acetamide carbonyl and kinase hinge region, guiding mutagenesis experiments .
Key Considerations for Experimental Design
- Analytical Reproducibility : Standardize HPLC gradients and NMR acquisition parameters across labs.
- Data Transparency : Report negative results (e.g., failed coupling reactions) to refine synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
